6-sulfanylidene-7,9-dihydro-3H-purin-8-one
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Overview
Description
6-Thioxo-7,9-dihydro-1H-purin-8(6H)-one is a heterocyclic compound that belongs to the purine family. Purines are vital components of nucleic acids, which are essential for various biological processes. This compound is characterized by its unique thioxo group, which replaces the oxygen atom in the purine ring, potentially altering its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Thioxo-7,9-dihydro-1H-purin-8(6H)-one typically involves the introduction of a thioxo group into the purine ring. One common method is the reaction of a purine derivative with a sulfurizing agent under controlled conditions. For example, the reaction of 6-chloropurine with thiourea in the presence of a base can yield 6-Thioxo-7,9-dihydro-1H-purin-8(6H)-one.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Thioxo-7,9-dihydro-1H-purin-8(6H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group back to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various substituted purine derivatives.
Scientific Research Applications
6-Thioxo-7,9-dihydro-1H-purin-8(6H)-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing other purine derivatives.
Biology: Studied for its potential role in biological processes and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 6-Thioxo-7,9-dihydro-1H-purin-8(6H)-one involves its interaction with molecular targets such as enzymes or receptors. The thioxo group may play a crucial role in binding to these targets, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-Oxo-7,9-dihydro-1H-purin-8(6H)-one: The oxygen analog of the compound.
6-Amino-7,9-dihydro-1H-purin-8(6H)-one: Contains an amino group instead of a thioxo group.
6-Methylthio-7,9-dihydro-1H-purin-8(6H)-one: Contains a methylthio group.
Uniqueness
6-Thioxo-7,9-dihydro-1H-purin-8(6H)-one is unique due to the presence of the thioxo group, which can significantly alter its chemical reactivity and biological properties compared to its oxygen or amino analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
20917-46-8 |
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Molecular Formula |
C5H4N4OS |
Molecular Weight |
168.18 g/mol |
IUPAC Name |
6-sulfanylidene-7,9-dihydro-3H-purin-8-one |
InChI |
InChI=1S/C5H4N4OS/c10-5-8-2-3(9-5)6-1-7-4(2)11/h1H,(H3,6,7,8,9,10,11) |
InChI Key |
OIZCDCVIFRRJFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=S)C2=C(N1)NC(=O)N2 |
Origin of Product |
United States |
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